

2-((4-Chlorophenyl)acetyl)benzoic acid spectroscopic data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-((4-Chlorophenyl)acetyl)benzoic
acid

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Spectroscopic Profile of 2-((4-Chlorophenyl)acetyl)benzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-((4-Chlorophenyl)acetyl)benzoic acid**, a known impurity of the antihistamine drug Azelastine, often referred to as Azelastine EP Impurity C.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed spectroscopic information and the methodologies for its acquisition.

Chemical Structure and Properties

- IUPAC Name: 2-[2-(4-chlorophenyl)acetyl]benzoic acid[\[5\]](#)
- CAS Number: 53242-76-5[\[5\]](#)
- Molecular Formula: C₁₅H₁₁ClO₃[\[5\]](#)
- Molecular Weight: 274.70 g/mol [\[5\]](#)

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **2-((4-Chlorophenyl)acetyl)benzoic acid**. While comprehensive data is often provided by commercial suppliers upon purchase of a reference standard, this guide presents publicly available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment (Tentative)
125.2	Aromatic CH
126.6	Aromatic CH
127.3	Aromatic C
128.0	Aromatic C
128.4	Aromatic CH
130.6	Aromatic CH
131.1	Aromatic C
133.2	Aromatic CH
137.0	Aromatic C
144.5	Aromatic C
157.2	C=O (Ketone)
167.8 (Predicted)	C=O (Carboxylic Acid)
45.0 (Predicted)	-CH ₂ -

Note: The provided ¹³C NMR data is sourced from a chemical supplier.[\[6\]](#) Predicted values are based on typical chemical shifts for similar functional groups.

¹H NMR Data

Authentic ^1H NMR spectral data for **2-((4-Chlorophenyl)acetyl)benzoic acid** is typically provided with the purchase of a certified reference standard from various chemical and pharmaceutical suppliers.[\[2\]](#)[\[3\]](#)[\[4\]](#) The expected spectrum would feature signals corresponding to the aromatic protons on both the chlorophenyl and benzoic acid rings, a singlet for the methylene (-CH₂) protons, and a broad singlet for the carboxylic acid proton, typically downfield.

Infrared (IR) Spectroscopy

Key IR Absorptions (KBr Disc)

Wavenumber (cm ⁻¹)	Functional Group
3441	O-H stretch (Carboxylic Acid)
2962, 2931, 2846	C-H stretch (Aromatic)
1636	C=O stretch (Ketone)
~1700 (Expected)	C=O stretch (Carboxylic Acid)
1588, 1493	C=C stretch (Aromatic)
1350, 1334	C-O stretch / O-H bend
775	C-H bend (Aromatic)

Note: The provided IR data is sourced from a chemical supplier.[\[6\]](#) The expected carboxylic acid carbonyl stretch is often broad and may overlap with the ketone carbonyl stretch.

Mass Spectrometry (MS)

Mass spectral data (LC-MS) for **2-((4-Chlorophenyl)acetyl)benzoic acid** is available from commercial suppliers of the analytical standard.[\[2\]](#) The expected mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (274.70 g/mol).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon and proton framework of the molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-((4-Chlorophenyl)acetyl)benzoic acid**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
 - Typical parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Typical parameters include a spectral width of 0-220 ppm and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of an empty sample holder to subtract atmospheric interferences.

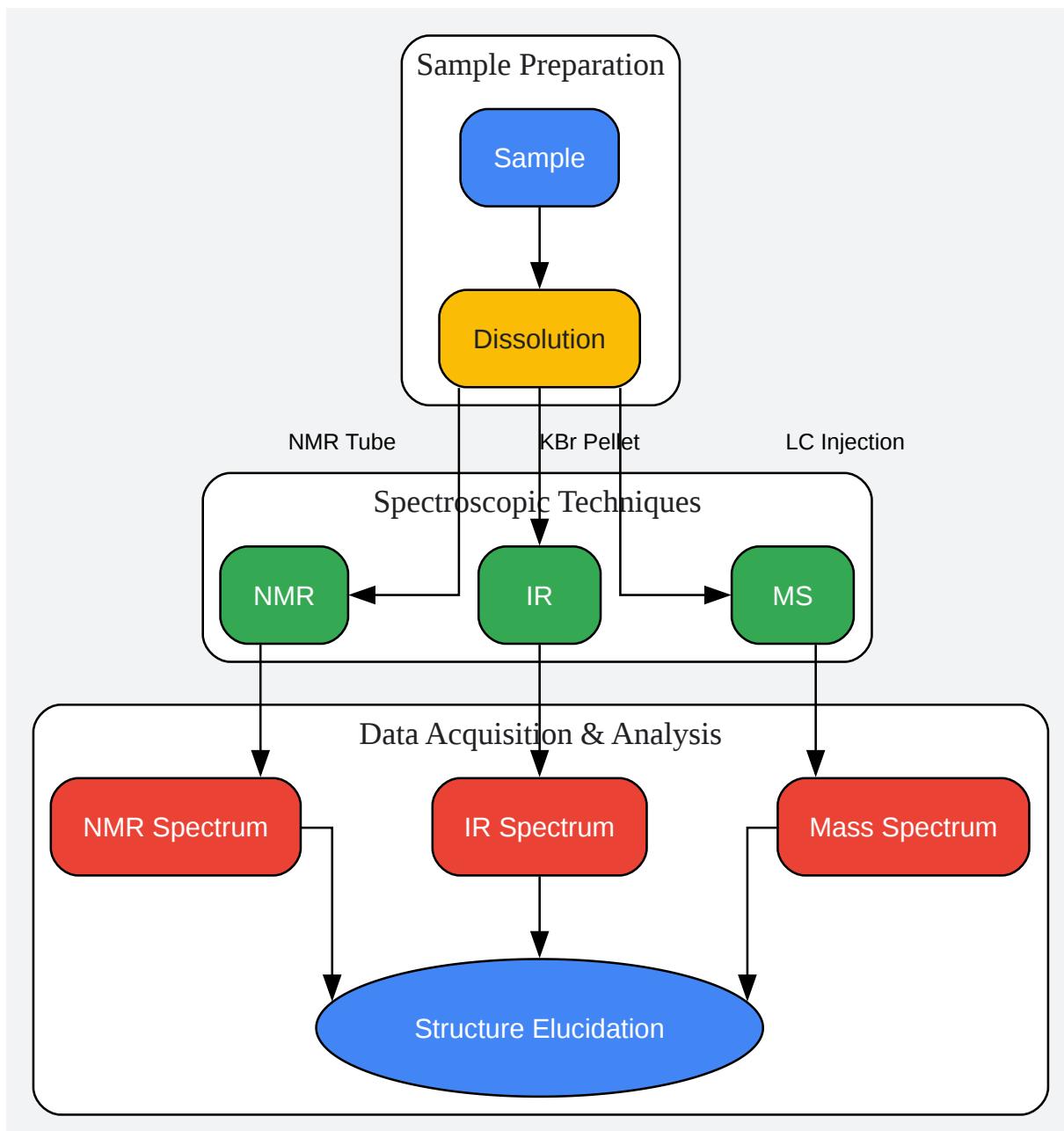
3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent such as acetonitrile or methanol.
- Data Acquisition (LC-MS):
 - Inject the sample solution into the LC system.
 - The compound is separated from any impurities on a suitable HPLC column (e.g., C18).
 - The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

- The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the parent ion and any fragment ions.

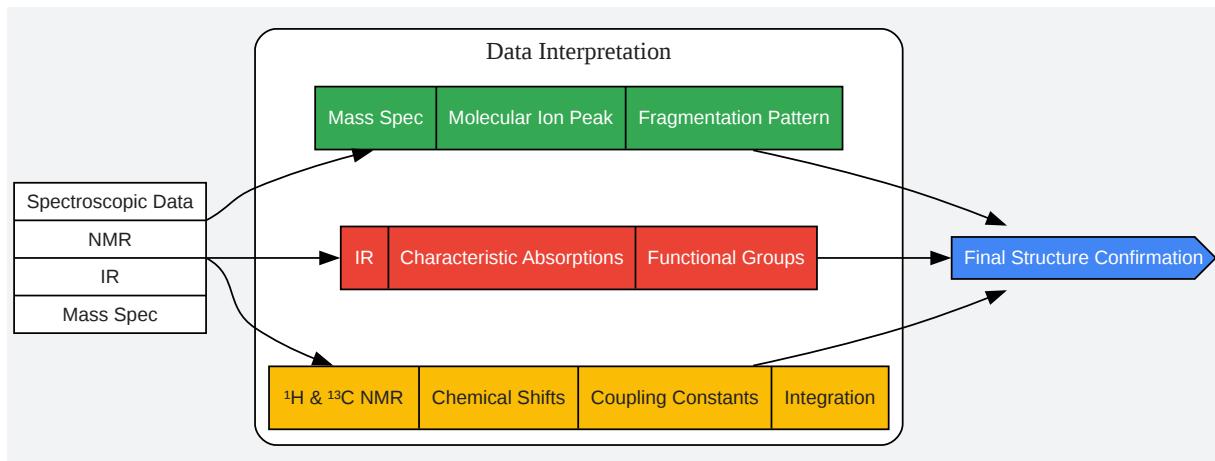
Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis for a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Pathway for Spectroscopic Data Interpretation.

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